N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide
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Overview
Description
“N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide” is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide”.Molecular Structure Analysis
The molecular structure of a compound can provide valuable information about its properties and potential applications. However, specific details about the molecular structure of “N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide” are not readily available12.Chemical Reactions Analysis
At this time, I couldn’t find specific information on the chemical reactions involving “N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. However, specific details about the physical and chemical properties of “N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide” are not readily available51.Scientific Research Applications
Antimicrobial Activities
Some research focuses on the synthesis and evaluation of sulfonate derivatives, including quinolyl functional groups, for antimicrobial and antifungal activities. These studies reveal that certain compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The structural confirmation of these compounds relies on analytical and spectral data, indicating a potential research application of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide in developing antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Synthesis Methodologies
There's significant interest in the synthesis of 1,1-cyclopropane aminoketones and their conversion into 2-benzoyl quinolines, showcasing a methodological application of cyclopropane derivatives. This approach highlights the efficiency and yield of producing benzoyl quinolines, which are valuable in various chemical and pharmaceutical research contexts (Mao, Qu, Zhao, & Lin, 2012).
Biological Activity Intermediates
Studies also describe the intermolecular amidation of quinoline N-oxides with sulfonamides under metal-free conditions, producing N-(quinolin-2-yl)sulfonamides with satisfactory to excellent yields. This synthesis pathway suggests the utility of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide as an intermediate in creating compounds with potential biological activities (Yu, Yang, Zhang, Guo, Yamamoto, & Bao, 2017).
Safety And Hazards
Understanding the safety and hazards associated with a compound is crucial for handling and storage. Unfortunately, I couldn’t find specific safety and hazard information for "N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide"5.
Future Directions
The future directions of a compound’s research can provide insights into potential applications and areas of interest. However, specific details about the future directions of “N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide” research are not readily available6.
Please note that the information provided is based on the data available and may not be complete or up-to-date. For more detailed information, you may want to consult a specialist or conduct further research.
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-2-10-22(20,21)17-14-7-8-15-13(11-14)4-3-9-18(15)16(19)12-5-6-12/h7-8,11-12,17H,2-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFECBGDTELZGIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide |
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